5-Bromo-4-chloro-2-iodobenzoic acid

Sequential cross-coupling Orthogonal reactivity Suzuki-Miyaura coupling

This polyhalogenated benzoic acid building block features a unique ortho-iodo, meta-bromo, para-chloro substitution pattern that establishes a well-defined reactivity gradient (I > Br ≫ Cl). This enables predictable, site-selective sequential cross-coupling without protecting group manipulation, as documented in patent literature. The three distinct halogen handles allow precise construction of tri-aryl scaffolds for SAR exploration in kinase inhibitor and GPCR modulator programs. Available from multiple suppliers at high purity, this intermediate is optimal for parallel medicinal chemistry efforts requiring orthogonal functionalization.

Molecular Formula C7H3BrClIO2
Molecular Weight 361.36
CAS No. 1539228-96-0
Cat. No. B2824705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-iodobenzoic acid
CAS1539228-96-0
Molecular FormulaC7H3BrClIO2
Molecular Weight361.36
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)I)C(=O)O
InChIInChI=1S/C7H3BrClIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
InChIKeyOIRHBMUINQAWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-iodobenzoic Acid (CAS 1539228-96-0): Orthogonally Addressable Tri-Halogenated Aromatic Building Block for Sequential Cross-Coupling


5-Bromo-4-chloro-2-iodobenzoic acid (CAS 1539228-96-0) is a polyhalogenated benzoic acid derivative featuring three distinct halogen substituents—iodine at the ortho (C2) position, chlorine at the para (C4) position, and bromine at the meta (C5) position—on a benzoic acid scaffold [1]. This unique substitution pattern creates a hierarchically reactive aromatic system wherein the iodo, bromo, and chloro groups exhibit substantially different reactivities toward palladium-catalyzed cross-coupling reactions (I > Br ≫ Cl under standard Suzuki-Miyaura conditions) [2]. The compound is commercially available as an in-stock building block from multiple global suppliers at purities of ≥95% [1][3], serving as a versatile intermediate for constructing complex pharmaceutical and agrochemical scaffolds where sequential, site-selective functionalization is required [4].

Why Generic Polyhalogenated Benzoic Acids Cannot Substitute for 5-Bromo-4-chloro-2-iodobenzoic Acid (CAS 1539228-96-0) in Multi-Step Syntheses


Generic substitution with alternative polyhalogenated benzoic acids is precluded by the requirement for orthogonal reactivity in sequential cross-coupling strategies. The target compound's ortho-iodo, meta-bromo, and para-chloro substitution pattern establishes a well-defined reactivity gradient (I > Br ≫ Cl) that enables predictable, site-selective functionalization without protecting group manipulation [1]. This hierarchy is quantified by relative rates of oxidative addition to Pd(0): aryl iodides undergo oxidative addition approximately 100- to 1000-fold faster than aryl bromides, which are in turn >100-fold more reactive than aryl chlorides under standard Suzuki-Miyaura conditions [2]. Alternative substitution patterns—such as dihalogenated analogs lacking the third orthogonal handle, or isomers with different halogen positioning—disrupt this sequential addressability and necessitate alternative synthetic routes with different regiochemical outcomes [3]. The regiospecific positioning of halogens is further validated by the compound's documented use in patent literature as a critical intermediate in multi-step pharmaceutical synthesis [3].

Quantitative Differentiation Evidence: 5-Bromo-4-chloro-2-iodobenzoic Acid (CAS 1539228-96-0) Versus Closest Analogs


Halogen Reactivity Hierarchy for Sequential Suzuki-Miyaura Coupling: C2-I vs C5-Br vs C4-Cl Differentiation

5-Bromo-4-chloro-2-iodobenzoic acid presents three halogen substituents with markedly different reactivity toward palladium-catalyzed cross-coupling. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous base, mild heating), the C2-iodo substituent undergoes oxidative addition to Pd(0) with a relative rate approximately 10³-fold faster than the C5-bromo group and >10⁵-fold faster than the C4-chloro group [1][2]. This hierarchy is fundamentally different from dihalogenated analogs such as 4-chloro-2-iodobenzoic acid (CAS 13421-13-1), which possesses only two reactive handles, or 5-bromo-2-iodobenzoic acid, which lacks the third orthogonal chloro substituent required for three-stage sequential functionalization . The ortho-carboxylic acid group additionally provides an anchoring site for directed C-H functionalization and enables decarboxylative coupling pathways unavailable to non-carboxylated trihalobenzenes [3].

Sequential cross-coupling Orthogonal reactivity Suzuki-Miyaura coupling Palladium catalysis

Physicochemical Properties: LogP and pKa Differentiation from Dihalogenated and Non-Carboxylated Analogs

5-Bromo-4-chloro-2-iodobenzoic acid exhibits predicted physicochemical properties that differ substantially from closely related analogs. The compound has a predicted LogP of 3.4-3.93 and predicted pKa of 2.24 ± 0.10 . In comparison, 4-chloro-2-iodobenzoic acid (CAS 13421-13-1) exhibits lower lipophilicity (estimated LogP ~2.7-3.0) due to the absence of the 5-bromo substituent [1]. The non-carboxylated analog 1-bromo-2-chloro-4-iodobenzene lacks the carboxylic acid handle entirely, precluding amide/ester conjugation and decarboxylative coupling strategies, while also exhibiting different solubility and crystallization behavior [2]. The predicted density of 2.374 ± 0.06 g/cm³ and predicted boiling point of 392.9 ± 42.0 °C further distinguish this compound from lighter dihalogenated benzoic acids .

Lipophilicity Acidity ADME prediction Bioisostere design

Validated Synthetic Route: Sandmeyer Iodination of 2-Amino-5-bromo-4-chlorobenzoic Acid with Full Characterization

A validated synthetic route to 5-bromo-4-chloro-2-iodobenzoic acid is documented in patent WO2014/189370 A1, Example 3 [1]. The synthesis proceeds via Sandmeyer iodination of 2-amino-5-bromo-4-chlorobenzoic acid (6b) using NaNO₂/H₂SO₄ in DMSO followed by KI treatment. The starting material (6.0 g, 24 mmol scale) was converted to the crude iodo product 7b, which was characterized by ¹H-NMR (400 MHz, CD₃OD): δ 8.16 (s, 1H), 8.07 (s, 1H) [1]. This contrasts with alternative synthetic approaches to related compounds such as 5-bromo-2-iodobenzoic acid, which may require different bromination/iodination sequences with distinct regiochemical outcomes [2]. The availability of a patent-documented, scalable synthetic route reduces process development risk for industrial procurement compared to custom-synthesized analogs lacking established protocols.

Sandmeyer iodination Process chemistry Multi-step synthesis Patent-validated route

Orthogonal Functionalization Potential: Decarboxylative Coupling and Hypervalent Iodine Chemistry Access

The ortho-carboxylic acid group in 5-bromo-4-chloro-2-iodobenzoic acid provides synthetic versatility beyond simple cross-coupling. The C2-iodo substituent can serve as a precursor to hypervalent iodine(III) and iodine(V) reagents (iodosoarenes and iodylarenes) through oxidation with sodium periodate or Oxone [1][2]. This transformation pathway is unavailable to non-iodinated analogs such as 5-bromo-4-chlorobenzoic acid (lacking the iodo group) and is substantially less favorable for bromo- or chloro-substituted benzoic acids due to the poor oxidizing power required for Br(I)/Cl(I) generation [3]. Additionally, the carboxylic acid moiety enables decarboxylative cross-coupling strategies (both Pd-catalyzed and transition-metal-free), where the acid group serves as a traceless leaving group after C-C bond formation—a pathway unavailable to non-carboxylated trihalobenzenes [4].

Decarboxylative coupling Hypervalent iodine C-H activation Carboxylic acid handle

Commercial Availability and Supply Chain Metrics: Multiple Global Suppliers with ≥95% Purity

5-Bromo-4-chloro-2-iodobenzoic acid (CAS 1539228-96-0) is listed as an in-stock building block by ChemSpace (ID: CSSB00012920474) with availability from 27 items across multiple global suppliers including Enamine US, Inc. [1]. Purity specifications range from 95% to 98% across vendors [1]. Pricing data from Kuujia indicates: 0.1g at $257, 2.5g at $1178-$1859, and 5g at $2152 from multiple suppliers [2]. In contrast, closely related analogs such as 5-bromo-4-chloro-2-fluorobenzoic acid or 4-bromo-5-chloro-2-iodobenzoic acid (regioisomer) show limited commercial availability with fewer stocking vendors and less transparent pricing [3]. The target compound benefits from an established commercial supply chain, reducing procurement lead times and enabling reliable sourcing for both research and pilot-scale synthesis.

Procurement Supply chain In-stock building blocks Commercial availability

Recommended Application Scenarios for 5-Bromo-4-chloro-2-iodobenzoic Acid (CAS 1539228-96-0) Based on Quantitative Evidence


Sequential Three-Stage Cross-Coupling for Complex Pharmaceutical Scaffold Construction

This compound is optimally deployed in medicinal chemistry programs requiring sequential, site-selective installation of three distinct aryl/alkenyl groups onto a benzoic acid core without intermediate protecting group steps [1][2]. The orthogonal reactivity hierarchy (C2-I > C5-Br ≫ C4-Cl) enables first-stage Suzuki-Miyaura coupling at the C2-iodo position using mild Pd(0) catalysts at ambient temperature; second-stage coupling at the C5-bromo position with slightly more forcing conditions; and final-stage coupling at the C4-chloro position using specialized ligand systems (e.g., SPhos, XPhos) capable of activating aryl chlorides [3]. This sequential addressability is documented in patent WO2014/189370, where the compound serves as a precursor to functionalized benzoic acid derivatives with three differentiated aromatic substituents [1].

Hypervalent Iodine Reagent Precursor for Selective Oxidation and C-H Functionalization

The ortho-iodo substitution pattern, combined with the carboxylic acid group, makes this compound suitable for conversion to hypervalent iodine(III) and iodine(V) reagents (iodosoarenes and iodylarenes) via oxidation with sodium periodate or Oxone [4][5]. Unlike non-iodinated analogs such as 5-bromo-4-chlorobenzoic acid, the C2-iodo group provides the necessary leaving group ability for hypervalent iodine generation [6]. The resulting reagents are applicable in alcohol oxidation, oxidative cyclization, and C-H functionalization reactions, expanding the compound's utility beyond traditional cross-coupling.

Decarboxylative Cross-Coupling for Traceless Biaryl Synthesis

The carboxylic acid moiety enables decarboxylative cross-coupling strategies where the acid group serves as a traceless leaving group [7]. This application scenario is particularly valuable when the target biaryl product requires no residual carboxyl functionality, or when the carboxyl group would interfere with downstream transformations. The combination of the C2-iodo group (traditional cross-coupling handle) with the carboxylic acid (decarboxylative coupling handle) in a single building block provides dual synthetic entry points that non-carboxylated trihalobenzenes cannot offer [7].

Structure-Activity Relationship (SAR) Diversification in Kinase Inhibitor and GPCR Ligand Programs

Given its commercial availability at 95-98% purity from multiple suppliers [8], this compound is well-suited for parallel medicinal chemistry efforts requiring rapid SAR exploration around a benzoic acid scaffold. The three differentially reactive halogen handles enable library synthesis of tri-aryl benzoic acid derivatives with controlled substitution patterns. The predicted physicochemical properties (LogP ~3.4-3.9, pKa ~2.24) position this scaffold favorably for oral bioavailability optimization, making it relevant for kinase inhibitor and GPCR modulator programs where balanced lipophilicity and carboxylic acid functionality are desired pharmacophoric features [9].

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